molecular formula C22H43O6P B14510813 [4-(Octadecanoyloxy)-3-oxobutyl]phosphonic acid CAS No. 64055-13-6

[4-(Octadecanoyloxy)-3-oxobutyl]phosphonic acid

Cat. No.: B14510813
CAS No.: 64055-13-6
M. Wt: 434.5 g/mol
InChI Key: GIHZIPNQOLWOSX-UHFFFAOYSA-N
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Description

[4-(Octadecanoyloxy)-3-oxobutyl]phosphonic acid is an organophosphorus compound characterized by the presence of a phosphonic acid group attached to a butyl chain, which is further substituted with an octadecanoyloxy group and a keto group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [4-(Octadecanoyloxy)-3-oxobutyl]phosphonic acid typically involves the esterification of phosphonic acid with an appropriate alcohol, followed by the introduction of the octadecanoyloxy group. One common method involves the reaction of phosphonic acid with 4-(hydroxymethyl)-3-oxobutyl octadecanoate under acidic conditions to form the desired compound. The reaction is usually carried out in the presence of a catalyst, such as sulfuric acid, at elevated temperatures to facilitate the esterification process .

Industrial Production Methods

Industrial production of this compound may involve large-scale esterification processes using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, ensuring high yields and purity of the final product. Additionally, purification steps, such as distillation and recrystallization, are employed to remove any impurities and obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

[4-(Octadecanoyloxy)-3-oxobutyl]phosphonic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various phosphonic acid derivatives, such as hydroxyphosphonic acids, phosphonate esters, and phosphonic acid salts .

Scientific Research Applications

Chemistry

In chemistry, [4-(Octadecanoyloxy)-3-oxobutyl]phosphonic acid is used as a precursor for the synthesis of various organophosphorus compounds.

Biology

In biological research, this compound is investigated for its potential as a bioisostere for phosphate groups in biomolecules. This property makes it useful in the design of enzyme inhibitors and other biologically active compounds .

Medicine

In medicine, this compound derivatives are explored for their potential therapeutic applications, including as antiviral and anticancer agents. The phosphonic acid group can mimic phosphate groups in biological systems, allowing for the development of drugs with improved efficacy and selectivity .

Industry

In industry, this compound is used in the formulation of specialty chemicals, such as surfactants and corrosion inhibitors. Its ability to form stable complexes with metal ions makes it valuable in water treatment and other industrial processes .

Mechanism of Action

The mechanism of action of [4-(Octadecanoyloxy)-3-oxobutyl]phosphonic acid involves its interaction with molecular targets, such as enzymes and receptors. The phosphonic acid group can form strong hydrogen bonds and coordinate with metal ions, affecting the activity of enzymes and other proteins. This interaction can lead to the inhibition or modulation of enzymatic activity, making the compound useful in various therapeutic and industrial applications .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the octadecanoyloxy group enhances its lipophilicity, while the keto group provides additional reactivity, making it a versatile compound for various applications .

Properties

CAS No.

64055-13-6

Molecular Formula

C22H43O6P

Molecular Weight

434.5 g/mol

IUPAC Name

(4-octadecanoyloxy-3-oxobutyl)phosphonic acid

InChI

InChI=1S/C22H43O6P/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-22(24)28-20-21(23)18-19-29(25,26)27/h2-20H2,1H3,(H2,25,26,27)

InChI Key

GIHZIPNQOLWOSX-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCCCC(=O)OCC(=O)CCP(=O)(O)O

Origin of Product

United States

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